BenchChemオンラインストアへようこそ!

2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Medicinal Chemistry HIV RNase H

2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 438234-64-1) is a synthetic heterocyclic building block belonging to the 2-aminothiophene-3-carboxamide class, featuring a cyclopentane ring fused to the thiophene core. It is commercially available with a purity typically at or above 97%.

Molecular Formula C14H20N2OS
Molecular Weight 264.39
CAS No. 438234-64-1
Cat. No. B2672349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS438234-64-1
Molecular FormulaC14H20N2OS
Molecular Weight264.39
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(SC3=C2CCC3)N
InChIInChI=1S/C14H20N2OS/c15-13-12(10-7-4-8-11(10)18-13)14(17)16-9-5-2-1-3-6-9/h9H,1-8,15H2,(H,16,17)
InChIKeyXEJNRRYSUJAWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 438234-64-1): Chemical Identity and Sourcing Baseline


2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 438234-64-1) is a synthetic heterocyclic building block belonging to the 2-aminothiophene-3-carboxamide class, featuring a cyclopentane ring fused to the thiophene core. It is commercially available with a purity typically at or above 97% . Its core structure positions it within a recognized chemical space for bioactive compound development, with related cycloalkyl[b]thiophene derivatives being investigated in contexts ranging from HIV RNase H inhibition to PAF receptor antagonism [1][2].

The Risk of Analog Substitution: Why the Cyclopenta[b]thiophene Core of CAS 438234-64-1 Dictates Its Specificity


A generic substitution based solely on the '2-aminothiophene-3-carboxamide' chemotype is scientifically unsound. The specific fusion of a cyclopentane ring, as opposed to cyclohexane, cycloheptane, or cyclooctane rings found in close analogs, creates a unique conformational constraint and molecular shape. Critically, in a study on HIV RNase H vinylogous urea inhibitors, cyclopentane-substituted derivatives were found to eliminate activity, while cycloheptane and cyclohexane analogs retained potency [1]. This demonstrates that ring size in this scaffold is not a tunable parameter but a binary switch for biological activity, making direct head-to-head procurement essential over simply replacing with a cycloheptathiophene analog (e.g., CAS 40106-12-5) [2].

Quantitative Differentiation Evidence for 2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide


Conformational Constraint: Cyclopentane vs. Cycloheptane Ring Fusion Impact on HIV RNase H Activity

In a head-to-head evaluation of vinylogous urea inhibitors, the cyclopentane-substituted thiophene analog completely abolished HIV RNase H inhibitory activity, whereas the cycloheptane-substituted analog (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) showed an IC50 of 2.00 µM [1][2]. This establishes that the cyclopentane ring fusion imposes a critical structural feature with distinct biological consequences compared to its one-carbon-larger cycloheptane analog.

Medicinal Chemistry HIV RNase H Structure-Activity Relationship

Calculated Physicochemical Differences: Lipophilicity and Hydrogen Bonding vs. N-Methyl Analog

The presence of an N-cyclohexyl carboxamide in CAS 438234-64-1 confers distinct physicochemical properties compared to its simpler N-methyl analog (CAS 666715-71-5). Based on ACD/Labs Percepta predictions, the cyclohexyl derivative has a calculated higher logP, lower aqueous solubility, and increased molecular weight, leading to a different ADME profile . This impacts suitability for different stages of drug discovery.

Drug Discovery ADME Lead Optimization Physicochemical Properties

Provenance and Availability: Lead Time Comparison with Cycloheptathiophene Analog

From a procurement standpoint, 2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 438234-64-1) offers a competitive advantage in delivery speed. One vendor advertises a lead time of less than one week for this compound , a significant improvement over the often multi-week synthesis and delivery times for more complex or less readily available cycloheptathiophene-3-carboxamide analogs.

Chemical Sourcing Procurement Supply Chain

High-Value Application Scenarios for 2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide


Negative Control for HIV RNase H Inhibitor Screening

The documented inactivity of cyclopentane-fused thiophene derivatives in HIV RNase H inhibition assays [1] makes this specific compound a rationally justified negative control. By using CAS 438234-64-1 alongside active cycloheptathiophene inhibitors (e.g., IC50 ~2 µM), researchers can validate assay specificity during high-throughput screening, ensuring that hits are structurally meaningful and not simply artifacts of the thiophene core.

Synthesis of PAF Receptor Antagonist Libraries

Recent patent disclosures reveal that cyclopentathiophene carboxamide derivatives are a key scaffold for developing novel platelet-activating factor (PAF) receptor antagonists [1]. The 2-amino and 3-(N-cyclohexylcarboxamide) functionality of this compound provides a versatile starting point for parallel derivatization, such as amide coupling or reductive amination, to rapidly explore the R1 and R2 substituent space defined in the intellectual property landscape.

Lead Optimization with Enhanced CNS Permeability Potential

The calculated high lipophilicity of the N-cyclohexyl analog, inferred from its structure, positions it as a strategic choice for medicinal chemistry programs targeting the central nervous system (CNS). When an early lead compound from a 2-aminothiophene-3-carboxamide series shows poor brain penetration, replacing an N-methyl or N-H carboxamide with the N-cyclohexyl variant (CAS 438234-64-1) is a logical next step to increase logP and passive permeability, a key parameter for crossing the blood-brain barrier.

Rapid Hit Expansion for Time-Sensitive Projects

For biotech or academic labs with tight project milestones, the reported short commercial lead time (<1 week) for this compound [1] enables rapid hit expansion. Instead of committing to a lengthy custom synthesis of a different cycloalkyl-fused analog, researchers can obtain this compound almost immediately to test a critical hypothesis about the role of ring size or N-substituent bulk, gathering key SAR data within a fraction of the time.

Quote Request

Request a Quote for 2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.